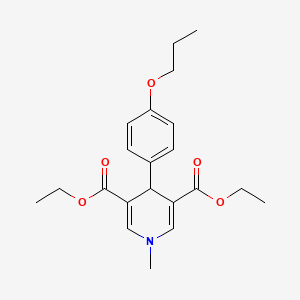![molecular formula C22H23N5O B4689389 2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4689389.png)
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile
Vue d'ensemble
Description
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile, also known as ABT-888, is a chemical compound that has gained significant attention in the field of cancer research. ABT-888 belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which are compounds that target PARP enzymes involved in DNA repair mechanisms.
Mécanisme D'action
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile works by inhibiting the activity of PARP enzymes, which are involved in DNA repair mechanisms. When DNA damage occurs, PARP enzymes are activated to repair the damage. Inhibiting PARP enzymes prevents the repair of DNA damage, leading to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects:
This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP enzymes. In addition, this compound has been shown to have anti-inflammatory effects and to protect against oxidative stress. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile has several advantages for lab experiments. It is a potent and selective PARP inhibitor, making it a useful tool for studying the role of PARP enzymes in DNA repair mechanisms. In addition, this compound has been extensively studied in preclinical and clinical studies, providing a wealth of information on its properties and potential therapeutic applications.
One limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have off-target effects on other enzymes, which can complicate its use as a tool for studying PARP enzymes.
Orientations Futures
There are several future directions for research on 2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which could help to personalize cancer therapy. Finally, there is growing interest in the use of PARP inhibitors in combination with other targeted therapies, such as immune checkpoint inhibitors, for the treatment of cancer.
Applications De Recherche Scientifique
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-2-ene-5-carbonitrile has been extensively studied for its potential use in cancer therapy. PARP enzymes are involved in DNA repair mechanisms, and inhibiting these enzymes can lead to the accumulation of DNA damage and eventually cell death. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy by inhibiting PARP enzymes. Clinical trials have shown promising results for this compound in combination with chemotherapy for the treatment of breast, ovarian, and other types of cancer.
Propriétés
IUPAC Name |
2-anilino-9-benzyl-4-oxo-1,3,9-triazaspiro[5.5]undec-1-ene-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c23-15-19-20(28)25-21(24-18-9-5-2-6-10-18)26-22(19)11-13-27(14-12-22)16-17-7-3-1-4-8-17/h1-10,19H,11-14,16H2,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENRGXCESPRYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(C(=O)NC(=N2)NC3=CC=CC=C3)C#N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(3-chlorophenyl)urea](/img/structure/B4689328.png)
![4-(4-methoxyphenyl)-1-methyl-6-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4689335.png)

![N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B4689358.png)
![2-[(2,6-dimethylpiperidin-1-yl)carbonyl]-4,5,6-trimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4689365.png)
![4-[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4689370.png)


![8-(4-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4689400.png)
![1,3-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4689406.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4689415.png)

![methyl 5-(aminocarbonyl)-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4689434.png)